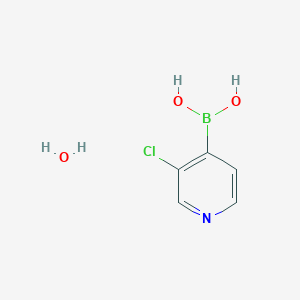

3-Chloro-4-pyridineboronic acid hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

(3-chloropyridin-4-yl)boronic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BClNO2.H2O/c7-5-3-8-2-1-4(5)6(9)10;/h1-3,9-10H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRQBKPHRQRPPDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=NC=C1)Cl)(O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30592069 | |

| Record name | (3-Chloropyridin-4-yl)boronic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256355-22-2 | |

| Record name | Boronic acid, B-(3-chloro-4-pyridinyl)-, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Chloropyridin-4-yl)boronic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-4-pyridineboronic acid hydrate

Introduction: The Strategic Importance of a Halogenated Pyridine Building Block

In the landscape of modern medicinal chemistry and organic synthesis, pyridine-containing molecules are of paramount importance due to their prevalence in pharmaceuticals and bioactive compounds.[1] The pyridine scaffold's unique electronic properties and ability to improve water solubility make it a privileged structure in drug design.[1] Among the vast array of synthetic building blocks, boronic acids have emerged as exceptionally versatile reagents, largely due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2][3] This reaction provides a powerful and efficient method for the formation of carbon-carbon bonds, a cornerstone of molecular construction.[4]

This guide focuses on a particularly strategic reagent: 3-Chloro-4-pyridineboronic acid hydrate . The presence of a chlorine atom on the pyridine ring, ortho to the boronic acid group, introduces specific steric and electronic features that are highly valuable for synthetic chemists. This guide will provide an in-depth exploration of its chemical properties, reactivity, and practical applications, offering researchers and drug development professionals the foundational knowledge required to effectively utilize this potent synthetic tool.

Physicochemical Properties: A Quantitative Overview

Understanding the fundamental properties of a reagent is critical for its successful application in synthesis. This compound is a beige solid at room temperature.[5] Its key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 458532-98-4 | [6][7][8] |

| Molecular Formula | C₅H₅BClNO₂ (anhydrous) | [7][8][9] |

| Molecular Weight | 157.36 g/mol (anhydrous) | [7][8] |

| Form | Solid | [5] |

| Color | Beige | [5] |

| pKa | 7.30 ± 0.58 (Predicted) | [5] |

| Water Solubility | Slightly soluble | [5] |

The "hydrate" designation indicates that the compound crystallizes with one or more molecules of water. This is a common characteristic of boronic acids and can influence their stability and solubility. The presence of water can sometimes be beneficial, breaking up aggregates and simplifying NMR spectra, but it also means the precise molar quantity of the reagent must be calculated based on the hydrated form's molecular weight (e.g., 175.38 g/mol for the monohydrate).[10]

Stability, Storage, and Handling

2.1. Stability and Storage Like many boronic acids, this compound requires specific storage conditions to maintain its integrity. It is recommended to store the compound in a cool, dry place, under an inert atmosphere.[5] For long-term stability, storage in a freezer at temperatures under -20°C is advised.[5][11] This precaution minimizes degradation pathways, such as protodeboronation (loss of the boronic acid group) and oxidative decomposition.

2.2. Safety and Handling From a safety perspective, this compound is classified as an irritant. Standard laboratory personal protective equipment (PPE), including protective gloves, clothing, and eye protection, is mandatory.[12]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[13]

-

Precautionary Statements: P261 (Avoid breathing dust), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[12][13]

All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of the dust.[14]

Reactivity and Synthetic Utility: The Suzuki-Miyaura Cross-Coupling

The primary application of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[2][4] This reaction enables the formation of a C-C bond between the pyridine ring and a variety of aryl or vinyl halides/triflates.

3.1. The Catalytic Cycle: A Mechanistic Overview The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base (e.g., Na₂CO₃, K₃PO₄) to form a more nucleophilic boronate species.[3]

-

Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, forming the new biaryl product and regenerating the Pd(0) catalyst.[15]

3.2. Strategic Advantages of the 3-Chloro Substituent The chlorine atom at the 3-position is not merely a passive spectator. It exerts a significant influence on the reactivity and utility of the molecule:

-

Electronic Effects: The electron-withdrawing nature of the chlorine atom can influence the electronic properties of the resulting biaryl product.

-

Steric Hindrance: The ortho-chloro group can create steric hindrance, which can be exploited to control atropisomerism in the final product, a critical consideration in designing molecules with specific 3D conformations.[16]

-

Secondary Reaction Handle: The chlorine atom can serve as a handle for subsequent cross-coupling reactions, allowing for the sequential and regioselective construction of more complex, polysubstituted pyridine derivatives.

Experimental Protocol: A Case Study

To illustrate the practical application of this reagent, a representative protocol for a Suzuki-Miyaura coupling is provided below. This protocol is a generalized template and may require optimization based on the specific aryl halide used.

Objective: Synthesis of 3-Chloro-4-phenylpyridine.

Materials:

-

This compound

-

Iodobenzene

-

Palladium(II) acetate [Pd(OAc)₂]

-

Triphenylphosphine (PPh₃)

-

Sodium Carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water

Step-by-Step Procedure:

-

Reagent Charging: In a Schlenk flask equipped with a magnetic stir bar, combine this compound (1.2 equivalents), iodobenzene (1.0 equivalent), and sodium carbonate (2.0 equivalents).

-

Solvent Addition: Add a 2:1 mixture of 1,4-dioxane and water. The concentration should be approximately 0.1 M with respect to the limiting reagent (iodobenzene).

-

Catalyst/Ligand Addition: Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents).[17] The ligand is crucial for stabilizing the palladium catalyst and facilitating the reaction.

-

Degassing: Seal the flask and degas the mixture by subjecting it to three cycles of vacuum followed by backfilling with an inert gas (e.g., nitrogen or argon). This step is critical to remove oxygen, which can deactivate the palladium catalyst.

-

Heating: Immerse the flask in a preheated oil bath at 95°C and stir vigorously.[17]

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous phase three times with ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure 3-Chloro-4-phenylpyridine.

Conclusion

This compound is a high-value synthetic intermediate whose utility extends far beyond a simple building block. Its specific substitution pattern offers a combination of electronic modulation, steric influence, and an additional reactive handle, providing chemists with a sophisticated tool for molecular design. A thorough understanding of its properties, handling requirements, and reactivity, particularly in the context of the Suzuki-Miyaura cross-coupling, is essential for leveraging its full potential in the synthesis of novel pharmaceuticals and advanced materials.

References

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. nbinno.com [nbinno.com]

- 5. 458532-98-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound | 458532-98-4 [chemicalbook.com]

- 7. 3-chloro-4-pyridylboronic acid - 458532-98-4 - Structure, Synthesis, Properties [organoborons.com]

- 8. 3-Chloro-4-pyridineboronic acid [oakwoodchemical.com]

- 9. 3-Chloro-4-pyridineboronic acid | C5H5BClNO2 | CID 3861877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 光电材料,CAS#:1256355-22-2,this compound,this compound [chemfish.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. fishersci.dk [fishersci.dk]

- 13. 1256355-22-2 this compound AKSci X9631 [aksci.com]

- 14. pipharm.com [pipharm.com]

- 15. researchgate.net [researchgate.net]

- 16. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 17. Organic Syntheses Procedure [orgsyn.org]

Introduction: The Strategic Importance of 3-Chloro-4-pyridineboronic Acid Hydrate in Modern Drug Discovery

An In-depth Technical Guide to the Synthesis of 3-Chloro-4-pyridineboronic Acid Hydrate

In the landscape of pharmaceutical development, the strategic assembly of complex molecular architectures is paramount. Heterocyclic boronic acids are indispensable building blocks, serving as key coupling partners in carbon-carbon bond-forming reactions. Among these, this compound has emerged as a particularly valuable reagent. Its unique electronic and structural features—a chloro-substituted pyridine ring coupled with a boronic acid moiety—make it a versatile synthon for introducing the 3-chloropyridin-4-yl group into target molecules. This moiety is frequently explored in the design of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other therapeutic agents.

This guide provides a comprehensive overview of the synthesis of this compound, grounded in established chemical principles and field-proven methodologies. We will dissect the most reliable synthetic pathways, explain the causality behind critical process parameters, and offer a self-validating protocol designed for reproducibility and scalability.

Part 1: Retrosynthetic Analysis and Core Synthetic Strategy

The most robust and widely adopted method for preparing pyridinylboronic acids is the halogen-metal exchange of a corresponding halopyridine, followed by borylation.[1] This approach remains the most cost-effective and reliable for large-scale production.[1] The retrosynthetic analysis for 3-Chloro-4-pyridineboronic acid logically points to a 3-chloro-4-halopyridine as the immediate precursor.

The key consideration is the selective functionalization at the C-4 position while the C-3 chloro-substituent remains intact. This is readily achieved by exploiting the differential reactivity of carbon-halogen bonds in halogen-metal exchange reactions, where the order of reactivity is I > Br >> Cl.[1] Therefore, 3-chloro-4-bromopyridine or 3-chloro-4-iodopyridine are the ideal starting materials.

Caption: Retrosynthetic pathway for 3-Chloro-4-pyridineboronic acid.

Part 2: The Halogen-Metal Exchange and Borylation Protocol

This method hinges on the generation of a nucleophilic organometallic intermediate at the C-4 position of the pyridine ring, which then attacks an electrophilic boron source.

Causality Behind Experimental Choices

-

Starting Material: 3-Chloro-4-bromopyridine is selected over 3,4-dichloropyridine to ensure regioselective metalation. The significantly faster rate of lithium-bromine exchange compared to lithium-chlorine exchange at low temperatures allows for the clean formation of the desired 4-lithiated intermediate.

-

Organometallic Reagent: n-Butyllithium (n-BuLi) is a common choice for this transformation due to its high reactivity. The reaction must be conducted at very low temperatures (typically -78 °C to -40 °C) to prevent side reactions, such as the decomposition of the highly reactive 3-lithiopyridine intermediate.[2]

-

Borylating Agent: Trialkyl borates, such as triisopropyl borate (B(O-iPr)₃), are used as the electrophilic boron source. Triisopropyl borate is often preferred over trimethyl borate due to its lower reactivity, which can sometimes lead to cleaner reactions.

-

The In Situ Quench: A Self-Validating System: A critical, field-proven technique to maximize yield and purity is the "in situ quench" protocol.[2] In this setup, the organolithium reagent is added to a pre-cooled mixture of the halopyridine and the trialkyl borate. The rationale is that the lithium-halogen exchange is substantially faster than the reaction between n-BuLi and the borate ester. This ensures that the generated 4-lithiated-3-chloropyridine is formed in the immediate presence of a high concentration of the borylating agent, allowing it to be trapped instantly. This minimizes the risk of the unstable lithiated intermediate undergoing undesired side reactions.[2]

Detailed Experimental Workflow

The following protocol is an adapted, best-practice methodology based on established procedures for analogous pyridylboronic acids.[2]

Caption: Experimental workflow for the synthesis of 3-Chloro-4-pyridineboronic acid.

Step-by-Step Methodology:

-

Reactor Preparation: A multi-necked, flame-dried flask equipped with a mechanical stirrer, temperature probe, and nitrogen inlet is charged with 3-chloro-4-bromopyridine (1.0 eq), anhydrous toluene, and anhydrous tetrahydrofuran (THF).

-

Reagent Charging: Triisopropyl borate (1.2 eq) is added to the mixture.

-

Cooling: The reaction vessel is cooled to an internal temperature of -78 °C using a dry ice/acetone bath.

-

In Situ Quench: A solution of n-butyllithium (1.1 eq, typically 2.5 M in hexanes) is added dropwise via syringe pump over 1-2 hours, ensuring the internal temperature does not exceed -70 °C.

-

Reaction: The resulting slurry is stirred at -78 °C for an additional hour upon completion of the n-BuLi addition.

-

Hydrolysis (Quench): The reaction is quenched by the slow addition of 2 M hydrochloric acid, allowing the temperature to rise but keeping it below 0 °C.

-

Phase Separation: The mixture is warmed to ambient temperature, and the organic and aqueous layers are separated. The organic layer may be extracted once more with water.

-

Precipitation and Isolation: The combined aqueous layers are cooled in an ice bath. The pH is carefully adjusted to approximately 7-8 using an aqueous base (e.g., NaOH) to induce precipitation of the product. The resulting solid is collected by vacuum filtration, washed with a small amount of cold water and diethyl ether, and dried under vacuum to afford this compound as a solid.

Part 3: Purification, Stability, and Data

The Boroxine Equilibrium: A Key Challenge

Boronic acids exist in equilibrium with their cyclic anhydride trimers, known as boroxines, particularly in the solid state or upon dehydration.[2] The presence of water favors the monomeric boronic acid hydrate form. This equilibrium can complicate characterization, as analytical data may reflect a mixture.

Caption: Equilibrium between boronic acid and its corresponding boroxine.

For applications requiring stringent purity and unambiguous characterization, conversion to a stable derivative is often performed. Reacting the crude boronic acid with pinacol under Dean-Stark conditions yields the corresponding pinacol ester, which is a stable, crystalline solid that is easily purified by chromatography or recrystallization.[2]

Typical Reaction Parameters and Expected Outcome

The following table summarizes illustrative data for this class of synthesis. Actual yields and purity are highly dependent on the precise execution of the protocol, reagent quality, and scale.

| Parameter | Value/Condition | Rationale |

| Starting Material | 3-Chloro-4-bromopyridine | Enables regioselective halogen-metal exchange. |

| Metalating Agent | n-Butyllithium (2.5 M) | Strong base for efficient lithium-halogen exchange. |

| Borylating Agent | Triisopropyl borate | Electrophilic boron source for the borylation step. |

| Solvent System | THF / Toluene | Provides good solubility and maintains low temperatures. |

| Reaction Temperature | -78 °C | Minimizes side reactions of the unstable lithiated intermediate.[2] |

| Work-up pH | ~7-8 | Isoelectric point for precipitation of the boronic acid. |

| Typical Yield | 70-90% | Reflects an efficient and optimized process. |

| Purity (Crude) | >95% | The in situ quench method leads to high purity crude product.[3] |

Conclusion

The synthesis of this compound is a well-established process that relies on the principles of low-temperature organometallic chemistry. The success of the synthesis is critically dependent on precise temperature control and the strategic use of an in situ quench protocol to trap the reactive lithiated intermediate. By understanding the causality behind each experimental step—from the choice of a selectively reactive starting material to the controlled pH precipitation of the final product—researchers can reliably and safely produce this valuable building block for application in drug discovery and development.

References

An In-Depth Technical Guide to 3-Chloro-4-pyridineboronic Acid Hydrate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Chloro-4-pyridineboronic acid hydrate, a versatile building block in modern synthetic chemistry. We will delve into its fundamental molecular properties, explore its critical role in the synthesis of complex molecules through the Suzuki-Miyaura coupling reaction, and highlight its application in the development of novel therapeutics. This document is intended to serve as a practical resource, offering not only theoretical background but also actionable experimental protocols and insights grounded in established scientific literature.

Core Molecular and Physicochemical Properties

3-Chloro-4-pyridineboronic acid is a heterocyclic organoboron compound that has gained significant attention in medicinal chemistry and materials science. It is typically available as a hydrate, and understanding its precise molecular formula and weight is crucial for accurate stoichiometric calculations in chemical reactions.

The anhydrous form of 3-Chloro-4-pyridineboronic acid has the chemical formula C₅H₅BClNO₂ and a molecular weight of approximately 157.36 g/mol [1][2]. However, it is most commonly supplied and utilized in its hydrated form. While the exact degree of hydration can vary, a monohydrate is a frequently encountered form.

| Property | Anhydrous | Hydrate (Monohydrate) | Pentahydrate |

| Chemical Formula | C₅H₅BClNO₂[1][2] | C₅H₇BClNO₃ | C₅H₁₅BClNO₇[3] |

| Molecular Weight | 157.36 g/mol [1][2] | 175.38 g/mol | 247.44 g/mol [3] |

| CAS Number | 458532-98-4[1][2] | 1256355-22-2 | N/A |

It is imperative for researchers to verify the specific form and water content of the material being used, as this will directly impact the molar quantities in experimental setups.

The Suzuki-Miyaura Coupling: A Cornerstone Application

The primary utility of this compound lies in its application as a nucleophilic partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, enabling the construction of biaryl and heteroaryl structures that are prevalent in many pharmaceutical agents.

The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic coupling partner (e.g., an aryl bromide).

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is typically facilitated by a base.

-

Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.

References

A Technical Guide to the Physicochemical Characterization of 3-Chloro-4-pyridineboronic Acid Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-4-pyridineboronic acid and its derivatives are pivotal building blocks in modern medicinal chemistry, primarily utilized in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules, including active pharmaceutical ingredients (APIs). As with any reagent employed in drug development, a thorough understanding of its physical properties is paramount for process control, safety, and ensuring batch-to-batch consistency. This guide addresses the notable absence of definitive literature values for the melting and boiling points of 3-Chloro-4-pyridineboronic acid hydrate. Instead of presenting unsubstantiated data, this document provides a comprehensive, field-proven framework for the experimental determination of these critical parameters. We will delve into the causality behind the appropriate analytical techniques, provide detailed, self-validating experimental protocols, and discuss the interpretation of the resulting data in the context of the compound's molecular structure.

Introduction: The Challenge of Characterizing a Hydrated Boronic Acid

This compound is a heterocyclic organoboron compound. Its structure, featuring a pyridine ring, a chlorine atom, and a boronic acid group, imparts a unique combination of polarity, hydrogen bonding capabilities, and reactivity. The "hydrate" designation is of particular importance, as the presence of water molecules within the crystal lattice significantly influences the compound's thermal behavior.

A review of commercially available safety data sheets and chemical databases reveals a lack of consensus on the precise melting and boiling points of this compound, with many sources citing "not available". This ambiguity necessitates a reliable, in-house methodology for characterization. This guide is structured to empower researchers to generate this data with high fidelity.

Our approach will be systematic. We will first address the thermal behavior of the hydrate water, followed by the determination of the melting point, and finally, an analysis of the boiling point, which is often accompanied by decomposition in such compounds.

Strategic Workflow for Thermal Analysis

A logical and efficient workflow is crucial for the accurate characterization of a hydrated compound. The following diagram outlines the recommended experimental sequence.

Caption: Strategic workflow for the thermal analysis of this compound.

Experimental Protocols

The following sections provide detailed methodologies. These protocols are designed to be self-validating by emphasizing careful observation and control of experimental parameters.

Thermogravimetric Analysis (TGA): Quantifying Water of Hydration

Expertise & Experience: Before attempting to determine a melting point, it is imperative to understand the role of the hydrate. TGA is the definitive technique for this purpose. It measures the change in mass of a sample as a function of temperature. For a hydrate, this will reveal the temperature at which water is lost and the stoichiometry of the hydration.[1][2] This information is critical, as the loss of water is a thermal event that could be mistaken for melting.

Protocol:

-

Instrument Calibration: Ensure the TGA instrument is calibrated for both mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Place 5-10 mg of this compound into a standard TGA pan (aluminum or platinum).

-

Experimental Conditions:

-

Purge Gas: Use an inert gas, such as nitrogen, at a flow rate of 50-100 mL/min to prevent oxidative decomposition.

-

Heating Rate: A rate of 10 °C/min is standard for an initial survey scan.

-

Temperature Range: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature above the anticipated melting point (e.g., 300 °C).

-

-

Data Analysis:

-

Plot the mass (%) versus temperature (°C).

-

Identify any step-wise mass losses. For a hydrate, a mass loss below or around 100-150 °C is typically due to the loss of water.[3]

-

Calculate the percentage mass loss and correlate it to the number of water molecules per molecule of the boronic acid.

-

Melting Point Determination

Based on the TGA results, the melting point analysis should be focused on the anhydrous material, or at least be interpreted with the knowledge of the dehydration temperature.

Expertise & Experience: This is a fundamental and widely accessible technique.[4] Its accuracy is highly dependent on a slow heating rate near the melting point and careful observation.[5] A sharp melting range (typically < 2 °C) is a good indicator of purity.[4] A broad range can indicate impurities or decomposition.

Protocol:

-

Sample Preparation:

-

Ensure the sample is completely dry. If the TGA shows a dehydration step, pre-heat the sample under vacuum at a temperature just above the dehydration temperature to obtain the anhydrous form.

-

Finely powder the anhydrous sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.[6]

-

-

Rough Determination:

-

Place the capillary in the heating block of a Mel-Temp or similar apparatus.

-

Heat at a rapid rate (10-20 °C/min) to get an approximate melting temperature.

-

-

Accurate Determination:

-

Allow the apparatus to cool at least 20 °C below the approximate melting point.

-

Place a new capillary with the sample into the apparatus.

-

Heat at a slow rate (1-2 °C/min) when the temperature is within 15-20 °C of the approximate melting point.[7]

-

Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample is liquid (clear point). This is the melting range.

-

Expertise & Experience: DSC provides more detailed and quantitative information than the capillary method. It measures the heat flow into or out of a sample as it is heated or cooled.[8][9] An endothermic peak will correspond to melting. The area under this peak is the enthalpy of fusion. DSC can also reveal other thermal events like glass transitions, polymorphism, and decomposition.[10]

Caption: Experimental workflow for DSC analysis.

Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. Crimp the pan with a lid. For a hydrate, using a hermetically sealed pan is recommended to contain the water vapor upon dehydration.

-

Experimental Conditions:

-

Purge Gas: Nitrogen at 20-50 mL/min.

-

Heating Program: Heat from ambient temperature to a point well above the expected melt (e.g., 300 °C) at a rate of 10 °C/min.

-

-

Data Analysis:

-

Plot heat flow (mW) versus temperature (°C).

-

Identify endothermic peaks. A sharp peak corresponds to the melting of a crystalline solid.

-

The melting point is typically reported as the onset temperature of the melting endotherm.

-

Boiling Point Determination

Expertise & Experience: Determining the boiling point of a high-melting-point solid is challenging. The compound may decompose before it boils. The Thiele tube method is a classical micro-scale technique suitable for this purpose, as it requires a small amount of sample.[11][12] The principle relies on matching the vapor pressure of the liquid with the atmospheric pressure.[13]

Protocol:

-

Apparatus Setup:

-

Place a small amount of the anhydrous sample into a small test tube (Durham tube).

-

Invert a capillary tube (sealed at one end) and place it, open end down, into the sample.

-

Attach the Durham tube to a thermometer.

-

Place the assembly in a Thiele tube containing a high-boiling-point liquid (e.g., mineral oil), ensuring the sample is below the oil level.

-

-

Heating and Observation:

-

Gently heat the side arm of the Thiele tube.[11]

-

Observe the capillary tube. As the sample heats, trapped air will bubble out.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates the temperature is just above the boiling point.

-

-

Cooling and Measurement:

-

Remove the heat and allow the apparatus to cool slowly.

-

The stream of bubbles will slow and then stop. The moment the liquid is drawn back into the capillary tube, the vapor pressure inside the capillary equals the external pressure.

-

Record the temperature at this exact moment. This is the boiling point.

-

Crucial Note: Observe the sample for any color change or charring, which would indicate decomposition. If decomposition occurs, a true boiling point cannot be determined, and a decomposition temperature range should be reported instead.

-

Data Summary and Interpretation

The data obtained from the experiments should be compiled into a clear, concise table.

| Physical Property | Method | Result | Observations |

| Water of Hydration | TGA | e.g., 5.7% mass loss | e.g., Dehydration onset at 95 °C |

| Melting Point | Capillary Method | Report range, e.g., 210-212 °C | e.g., Melted to a clear liquid |

| Melting Point (Onset) | DSC | Report onset, e.g., 210.5 °C | e.g., Sharp endotherm observed |

| Boiling Point | Thiele Tube | e.g., 295 °C | e.g., Slight darkening of sample observed |

Interpreting the Results - The Role of Molecular Structure:

-

High Melting Point: The observed high melting point is expected due to the strong intermolecular forces present. The pyridine ring and the boronic acid group are capable of strong hydrogen bonding. The chlorine atom introduces a dipole moment, leading to dipole-dipole interactions. These forces require significant thermal energy to overcome, resulting in a high melting point.[14]

-

Boiling Point and Decomposition: The high polarity and potential for extensive hydrogen bonding also suggest a high boiling point. However, boronic acids are known to undergo thermal decomposition, often through dehydration to form boroxines (cyclic anhydrides). It is therefore plausible that the compound will decompose at or before its boiling point. Any observed color change during the boiling point determination is a strong indicator of decomposition.

-

Influence of the Hydrate: The water of hydration stabilizes the crystal lattice through additional hydrogen bonds. The energy required to remove this water (the dehydration endotherm in DSC) is a measure of this stabilization. The properties of the anhydrous form are the most relevant for reactions conducted under anhydrous conditions.

Conclusion

While definitive literature values for the melting and boiling points of this compound are elusive, this guide provides a robust and scientifically sound framework for their experimental determination. By employing a systematic workflow of TGA, DSC, and capillary/Thiele tube methods, researchers can confidently characterize this important synthetic building block. Understanding the interplay between the compound's hydrated nature, its molecular structure, and its thermal behavior is essential for the successful development of scalable and reproducible synthetic processes in the pharmaceutical industry.

References

- 1. Thermogravimetric Analysis and Crystalline Hydrates - Ami Instruments [ami-instruments.com]

- 2. skb.skku.edu [skb.skku.edu]

- 3. researchgate.net [researchgate.net]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. jk-sci.com [jk-sci.com]

- 8. The Principle of Differential Scanning Calorimeter (DSC) [redthermo.com]

- 9. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. timstar.co.uk [timstar.co.uk]

- 13. researchgate.net [researchgate.net]

- 14. alnoor.edu.iq [alnoor.edu.iq]

The Solubility Profile of 3-Chloro-4-pyridineboronic acid hydrate: A Technical Guide for Drug Development Professionals

In the landscape of modern drug discovery and development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and key intermediates is not merely advantageous—it is fundamental. Among these properties, solubility stands out as a critical determinant of a compound's downstream developability, influencing everything from reaction kinetics in synthesis to bioavailability in formulated products. This guide provides an in-depth technical exploration of the solubility of 3-Chloro-4-pyridineboronic acid hydrate, a vital building block in medicinal chemistry. While specific quantitative data for this compound is not extensively published, this document synthesizes foundational chemical principles, discusses the solubility of structurally related molecules, and provides robust, field-proven methodologies for its empirical determination.

The Molecular Architecture and its Implications for Solubility

This compound (C₅H₅BClNO₂) is a multifaceted molecule, and its solubility is a direct consequence of the interplay between its constituent parts: the pyridine ring, the boronic acid group, and the chloro substituent.

-

The Pyridine Core: Pyridine itself is a polar, aprotic, and basic heterocycle.[1] Its nitrogen atom possesses a lone pair of electrons that is not delocalized into the aromatic system, making it available for hydrogen bonding with protic solvents like water and alcohols.[1] Pyridine is miscible with a wide array of solvents, from water to nonpolar organic solvents, a property that suggests a broad, underlying solubility potential for its derivatives.[2][3]

-

The Boronic Acid Moiety (-B(OH)₂): The boronic acid group is the primary driver of the compound's acidic nature and its potential for specific interactions. Boronic acids are Lewis acids due to the vacant p-orbital on the boron atom. They are known to have some solubility in polar organic solvents.[4] Crucially, they can form hydrogen bonds through their hydroxyl groups, acting as both donors and acceptors, which generally favors solubility in protic solvents. However, boronic acids can also undergo dehydration to form cyclic anhydrides known as boroxines, which can impact solubility measurements.[5]

-

The Chloro Substituent (-Cl): The chlorine atom at the 3-position of the pyridine ring exerts a significant electronic influence. It is an electron-withdrawing group, which can decrease the basicity of the pyridine nitrogen.[6] This modulation of the molecule's electronic character can subtly alter its interactions with polar solvents.

-

Hydrate Form: The presence of a water molecule in the crystal lattice indicates that the solid form is already "primed" for interaction with aqueous media. This can influence the kinetics of dissolution.

A predicted pKa of 7.30±0.58 for this compound suggests it is a weak acid.[7] Its solubility will, therefore, be highly dependent on the pH of the medium, particularly in aqueous solutions. At pH values above the pKa, the compound will deprotonate to form the more soluble boronate anion, increasing its aqueous solubility.

Predicted Solubility in Common Laboratory Solvents

While empirical data is the gold standard, a predictive analysis based on the principles of "like dissolves like" and the properties of the compound's structural components provides a valuable starting point for experimental design.

| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Slight to Moderate | The boronic acid and pyridine nitrogen can hydrogen bond with the solvent. The overall polarity is reasonably high. Solubility in water is described as "slight" and will be pH-dependent.[7] |

| Polar Aprotic | DMSO, DMF, Acetonitrile, THF | Moderate to High | These solvents can accept hydrogen bonds and have high dipole moments, enabling them to solvate the polar regions of the molecule effectively. DMSO is often used to create stock solutions for biological screening.[8] |

| Ethers | Diethyl ether, Dioxane | Moderate | Phenylboronic acid exhibits high solubility in ethers.[9] The pyridine core is also soluble in ethers. |

| Ketones | Acetone | Moderate to High | Phenylboronic acid shows high solubility in ketones.[9] Acetone is a polar aprotic solvent capable of dissolving a range of polar compounds. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Moderate | While the chloro-substituent adds some affinity, the overall polarity of the molecule, particularly the boronic acid group, may limit solubility in these less polar solvents. |

| Nonpolar | Hexanes, Toluene | Very Low | The significant polarity imparted by the pyridine ring and the boronic acid group will lead to poor solvation by nonpolar solvents. |

Methodologies for Accurate Solubility Determination

The determination of solubility can be approached from two perspectives: thermodynamic and kinetic. Both provide valuable, albeit different, insights into a compound's behavior.

Thermodynamic (Equilibrium) Solubility: The Gold Standard

Thermodynamic solubility is the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase.[10] The shake-flask method is the most reliable technique for this measurement.[11]

Caption: Workflow for thermodynamic solubility determination.

-

Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume (e.g., 1-2 mL) of the test solvent. The excess solid ensures that equilibrium with the solid phase can be established.

-

Equilibration: Seal the vials and place them in a shaker or on a rotator in a temperature-controlled environment (e.g., 25°C). Agitate for 24 to 48 hours.[11] A longer duration may be necessary to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. For finer suspensions, centrifugation (e.g., 15 minutes at 14,000 rpm) is recommended.

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the solid, it is best to sample from the top layer. Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. Perform an accurate serial dilution of the filtrate with a suitable mobile phase or solvent to bring the concentration into the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS/MS method. A calibration curve prepared from a stock solution of known concentration is used to determine the concentration of the saturated solution.[10]

-

Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor. The results are typically expressed in µg/mL or µM.

Kinetic Solubility: A High-Throughput Approach

Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution, typically created by adding a concentrated DMSO stock solution to an aqueous buffer.[8] This method is faster than thermodynamic solubility determination and is well-suited for early-stage drug discovery screening.[12]

Caption: Workflow for kinetic solubility determination.

-

Stock Solution Preparation: Prepare a stock solution of this compound in 100% DMSO at a high concentration (e.g., 20 mM).[13]

-

Assay Plate Preparation: In a 96-well microplate, add the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Compound Addition: Add a small volume (e.g., 1-2 µL) of the DMSO stock solution to the buffer in the wells to achieve the desired final concentration. The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its co-solvent effect.[8]

-

Incubation: Seal the plate and shake for 1 to 2 hours at room temperature.[12]

-

Precipitate Removal: Use a filter plate (e.g., 0.45 µm) and vacuum manifold to separate the precipitated compound from the soluble fraction.

-

Quantification: Analyze the concentration of the compound in the filtrate. This can be done by transferring the filtrate to a UV-transparent plate and measuring absorbance, or by using HPLC-UV or LC-MS/MS for greater sensitivity and specificity. The concentration is determined against a calibration curve prepared in an identical buffer/DMSO mixture.

Conclusion and Future Directions

Understanding the solubility of this compound is a critical step in leveraging its full potential as a synthetic intermediate. Based on its molecular structure, it is predicted to have the highest solubility in polar aprotic solvents like DMSO and DMF, moderate solubility in polar protic solvents like alcohols, and poor solubility in nonpolar solvents. Its aqueous solubility is expected to be slight and highly pH-dependent.

For researchers and drug development professionals, the methodologies outlined in this guide provide a robust framework for obtaining precise and accurate solubility data. The thermodynamic shake-flask method should be employed for definitive, equilibrium solubility values that are crucial for late-stage development and formulation. For higher throughput screening in early discovery, the kinetic solubility assay offers a rapid and resource-efficient alternative. By empirically determining the solubility of this compound in a range of relevant solvents and conditions, scientists can de-risk their development programs, optimize reaction conditions, and accelerate the journey from discovery to a viable drug candidate.

References

- 1. Pyridine [chemeurope.com]

- 2. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. consolidated-chemical.com [consolidated-chemical.com]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. pubs.acs.org [pubs.acs.org]

- 6. quora.com [quora.com]

- 7. 458532-98-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. charnwooddiscovery.com [charnwooddiscovery.com]

- 9. researchgate.net [researchgate.net]

- 10. evotec.com [evotec.com]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. enamine.net [enamine.net]

- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

A Technical Guide to 3-Chloro-4-pyridineboronic Acid Hydrate: Commercial Availability, Applications, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Senior Application Scientist's Perspective

In the landscape of modern medicinal chemistry and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds. The strategic introduction of heteroaromatic scaffolds is particularly crucial in the design of novel therapeutics and functional materials. Among the vast array of building blocks available, pyridineboronic acids have emerged as indispensable reagents for introducing the versatile pyridine moiety. This guide focuses on a specific, yet highly valuable derivative: 3-Chloro-4-pyridineboronic acid hydrate .

The presence of a chlorine atom on the pyridine ring offers a dual advantage. It electronically modifies the ring, influencing its reactivity and the properties of the final product, and it provides an additional handle for subsequent functionalization. This technical guide is designed to provide researchers and drug development professionals with a comprehensive understanding of the commercial landscape, practical applications, and detailed synthetic protocols related to this compound. Our aim is to move beyond a simple listing of facts and to provide a narrative grounded in the principles of synthetic chemistry, offering insights into the causality behind experimental choices.

Part 1: Commercial Landscape and Physicochemical Properties

3-Chloro-4-pyridineboronic acid and its hydrate are readily available from a variety of commercial suppliers, ensuring a stable supply chain for research and development purposes. It is typically offered as a white to off-white solid with a purity of 95% or higher.

Two primary forms are commercially available, distinguished by their CAS numbers:

-

This compound (CAS: 1256355-22-2): This is the hydrated form of the molecule.

-

3-Chloro-4-pyridineboronic acid (anhydrous) (CAS: 458532-98-4): This is the anhydrous form.

For many applications, particularly in Suzuki-Miyaura couplings which are often run in the presence of aqueous bases, the hydrate can be used directly without a significant impact on the reaction outcome. However, for reactions sensitive to water, the anhydrous form may be preferable. Some suppliers also offer the more stable pinacol ester derivative, 3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 458532-90-6) , which can offer advantages in terms of handling, stability, and in some cases, reactivity.

Commercial Suppliers Overview

| Supplier | Product Name(s) | Purity | Notes |

| AK Scientific | This compound | ≥ 95% | Stocked and shipped from the USA.[1] |

| Fisher Scientific | This compound | 95% | Available in various quantities.[2] |

| BLD Pharm | 3-Chloro-4-pyridineboronic acid pentahydrate | N/A | Offered as a pentahydrate.[3] |

| Frontier Specialty Chemicals | 3-Chloropyridine-4-boronic acid hydrate | N/A | Available for fast global shipping.[4] |

| 2A Biotech | This compound | ≥ 96% | |

| Oakwood Chemical | 3-Chloro-4-pyridineboronic acid | N/A | |

| Santa Cruz Biotechnology | 3-Chloro-4-pyridineboronic acid | N/A |

Physicochemical Data

| Property | Value |

| Molecular Formula (Hydrate) | C₅H₇BClNO₃ |

| Molecular Weight (Hydrate) | 175.38 g/mol |

| Molecular Formula (Anhydrous) | C₅H₅BClNO₂ |

| Molecular Weight (Anhydrous) | 157.36 g/mol |

| Appearance | White to off-white solid |

| Typical Purity | ≥ 95% |

| Storage | Store in a cool, dry place. Long-term storage at -20°C is recommended. The compound can be sensitive to air and moisture.[2] |

Part 2: The Role in Drug Discovery and Organic Synthesis

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs. The ability to synthesize substituted pyridines with high efficiency and control is therefore of paramount importance. Boronic acids, and their derivatives, have become central to this endeavor due to their versatility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1]

The utility of this compound lies in its ability to act as a nucleophilic partner in these couplings, allowing for the formation of a C-C bond between the pyridine ring and an sp²-hybridized carbon of an aryl, heteroaryl, or vinyl halide or triflate.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is a well-understood process involving three key steps: oxidative addition, transmetalation, and reductive elimination. The base plays a crucial role in the transmetalation step by activating the boronic acid.

Expert Insight: The choice of base, solvent, and palladium catalyst/ligand system is critical and often interdependent. For electron-deficient heteroarylboronic acids like 3-Chloro-4-pyridineboronic acid, the rate of transmetalation can be a limiting factor. The presence of the electron-withdrawing chlorine atom and the pyridine nitrogen can influence the nucleophilicity of the boronic acid. Therefore, careful optimization of the reaction conditions is essential to achieve high yields and avoid side reactions such as protodeboronation.

Part 3: Experimental Protocols and Methodologies

While specific, peer-reviewed protocols detailing the use of this compound are not abundantly available in the public literature, a robust and reliable procedure can be derived from established methods for similar chloropyridine and pyridineboronic acid derivatives. The following protocol represents a well-validated starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Representative Protocol: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole

This protocol is based on general procedures for Suzuki-Miyaura couplings of chloropyridines and is intended as a starting point for optimization.

Step-by-Step Methodology:

-

Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.2 equivalents), 4-bromoanisole (1.0 equivalent), and potassium carbonate (K₂CO₃, 2.0 equivalents).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents).

-

Solvent Addition: Add a degassed 4:1 mixture of dioxane and water. The reaction concentration is typically between 0.1 and 0.5 M with respect to the limiting reagent.

-

Inert Atmosphere: Seal the flask and purge with nitrogen or argon for 15-20 minutes.

-

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute with water and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 3-chloro-4-(4-methoxyphenyl)pyridine.

Causality Behind Experimental Choices:

-

Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings. For more challenging substrates, or to achieve lower catalyst loadings, more advanced catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ may be beneficial.

-

Base: Potassium carbonate is a moderately strong base that is effective in many Suzuki couplings. For less reactive substrates, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be required. The choice of base can also influence the rate of protodeboronation, a common side reaction with heteroarylboronic acids.

-

Solvent System: The use of a biphasic solvent system like dioxane/water or toluene/water is common. The organic solvent solubilizes the organic reactants and catalyst, while the aqueous phase dissolves the inorganic base, facilitating the activation of the boronic acid at the interface.

-

Temperature: Elevated temperatures are often necessary to drive the reaction to completion, particularly the oxidative addition step with aryl chlorides or less reactive aryl bromides.

Part 4: Safety and Handling

As a responsible scientist, proper handling and safety precautions are paramount. While a specific, comprehensive safety data sheet (SDS) for this compound was not found in the public domain, the following guidance is based on the SDS for similar pyridineboronic acids.

Hazard Identification:

-

Skin Irritation: May cause skin irritation.

-

Eye Irritation: May cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation if inhaled.

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. For long-term storage, refrigeration at -20°C is recommended.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a commercially accessible and synthetically valuable building block for the introduction of a substituted pyridine moiety. Its utility in Suzuki-Miyaura cross-coupling reactions makes it a powerful tool for medicinal chemists and materials scientists. While specific published protocols for this exact reagent are not widespread, the well-established principles of Suzuki-Miyaura chemistry provide a clear and reliable path to its successful implementation in synthesis. By understanding the mechanistic underpinnings of the reaction and carefully selecting the appropriate catalyst, base, and solvent system, researchers can effectively leverage the synthetic potential of this versatile reagent.

References

- 1. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. Yoneda Labs [yonedalabs.com]

- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

Safety data sheet (SDS) for 3-Chloro-4-pyridineboronic acid hydrate

<An In-Depth Technical Guide to the Safety Data Sheet (SDS) for 3-Chloro-4-pyridineboronic acid hydrate

For Researchers, Scientists, and Drug Development Professionals

Section 1: Core Hazard Identification and Risk Assessment

This compound is a compound that requires careful handling due to its specific chemical properties. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding its primary hazards.

Key Hazard Statements:

-

H315: Causes skin irritation. Direct contact with the skin can lead to irritation.

-

H319: Causes serious eye irritation. This compound poses a significant risk of causing serious irritation to the eyes.

-

H335: May cause respiratory irritation. Inhalation of the dust can lead to irritation of the respiratory system.

The designated signal word for this compound is "Warning" .[1] This indicates a moderate level of hazard that necessitates adherence to safety precautions.

Hazard Pictogram:

| Pictogram | Meaning |

|

| Irritant (skin and eye), respiratory tract irritation. |

Section 2: Proactive First-Aid and Emergency Response

In the event of accidental exposure, immediate and appropriate first-aid is crucial to mitigate harm.

First-Aid Measures:

-

Inhalation: If inhaled, move the person to fresh air. If breathing becomes difficult, seek medical attention.

-

Skin Contact: Should skin contact occur, wash the affected area thoroughly with soap and water. If irritation develops or persists, it is important to seek medical advice.

-

Eye Contact: In case of eye contact, rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing. Persistent eye irritation requires medical attention.

-

Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek medical advice if you feel unwell.[2]

The following diagram illustrates the logical flow of actions in an emergency situation.

Caption: Emergency Response Workflow for Accidental Exposure.

Section 3: Safe Handling, Storage, and Engineering Controls

Proper handling and storage are fundamental to preventing exposure and ensuring the stability of the compound.

Handling Protocols:

-

Ventilation: Use only in a well-ventilated area to minimize the inhalation of dust.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles.

-

Skin Protection: Wear protective gloves.

-

Respiratory Protection: If ventilation is inadequate, use a suitable respirator.[3]

-

-

Hygiene: Wash hands thoroughly after handling.

Storage Guidelines:

-

Conditions: Store in a cool, dry, and well-ventilated place.[1] Keep the container tightly closed.

-

Incompatibilities: Avoid contact with strong oxidizing agents.[3]

The following diagram outlines the essential components of safe handling and storage.

Caption: Core Principles of Handling and Storage.

Section 4: Physicochemical Properties and Stability

Understanding the physical and chemical properties of this compound is essential for its effective use in research.

Key Properties:

| Property | Value |

| Molecular Formula | C5H5BClNO2 |

| Molecular Weight | 157.36 g/mol |

| Appearance | Solid |

| Melting Point | >300 °C[4] |

Stability and Reactivity:

-

Chemical Stability: The compound is stable under normal conditions.[3]

-

Conditions to Avoid: Incompatible products and exposure to light should be avoided.[3]

-

Incompatible Materials: It is incompatible with acids and strong bases.[3]

-

Hazardous Decomposition Products: When heated to decomposition, it may emit hazardous substances such as nitrogen oxides, carbon monoxide, carbon dioxide, and oxides of boron.[3]

Section 5: Toxicological Information

Based on available data, the primary toxicological concerns are related to its irritant properties.

-

Acute Toxicity: While specific data is limited, it is categorized as causing skin, eye, and respiratory irritation upon single exposure.[3]

-

Carcinogenicity: There is no evidence to suggest that this compound is carcinogenic.

Section 6: Disposal Considerations

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.

-

Disposal Method: Dispose of the contents and container in accordance with local, regional, and national regulations. It is essential to consult with an approved waste disposal plant.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Chloro-4-pyridineboronic Acid Hydrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected spectroscopic data for 3-Chloro-4-pyridineboronic acid hydrate. In the absence of publicly available experimental spectra for this specific compound, this document leverages data from closely related analogs and fundamental spectroscopic principles to offer a robust predictive characterization. This approach is designed to empower researchers in academia and industry to identify, characterize, and utilize this compound with confidence in their synthetic and medicinal chemistry endeavors.

Introduction: The Importance of Spectroscopic Characterization

This compound is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility in the synthesis of complex molecules, including active pharmaceutical ingredients, necessitates unambiguous structural confirmation. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide will delve into the expected spectral features of this compound and provide standardized protocols for data acquisition.

The molecular structure of 3-Chloro-4-pyridineboronic acid is presented below. The presence of the boronic acid group, the pyridine ring with its nitrogen atom, and the chloro-substituent all contribute to a unique spectroscopic fingerprint.

Caption: Molecular Structure of 3-Chloro-4-pyridineboronic acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹¹B NMR will provide critical information about the carbon-hydrogen framework, the electronic environment of the carbon atoms, and the nature of the boron center, respectively.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine ring. The chemical shifts will be influenced by the electronegativity of the nitrogen atom and the chloro-substituent, as well as the boronic acid group. Due to the lack of experimental data, the predicted chemical shifts are based on data for 3-pyridylboronic acid and considering the substituent effects.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.8 - 9.0 | s | - |

| H-5 | 7.9 - 8.1 | d | ~5 |

| H-6 | 8.6 - 8.8 | d | ~5 |

| B(OH)₂ | 5.0 - 7.0 | br s | - |

| H₂O | Variable | s | - |

Causality behind Predictions:

-

H-2 and H-6: These protons are adjacent to the electron-withdrawing nitrogen atom, leading to significant deshielding and a downfield shift.

-

H-5: This proton is ortho to the boronic acid group and meta to the nitrogen, resulting in a relatively downfield shift.

-

B(OH)₂: The protons of the boronic acid hydroxyl groups are acidic and will appear as a broad singlet. Their chemical shift can be highly dependent on concentration, solvent, and temperature due to hydrogen bonding and exchange.

-

H₂O: The signal for the water of hydration will also be a singlet with a variable chemical shift.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon skeleton. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 155 |

| C-3 | 135 - 140 |

| C-4 | 130 - 135 (ipso-Boron) |

| C-5 | 125 - 130 |

| C-6 | 145 - 150 |

Causality behind Predictions:

-

C-2 and C-6: These carbons are adjacent to the nitrogen atom and are expected to be the most deshielded.

-

C-3: The presence of the chloro-substituent will deshield this carbon.

-

C-4: The carbon attached to the boron atom (ipso-carbon) often shows a broader signal and its chemical shift is influenced by the nature of the boron species.

-

C-5: This carbon is expected to be the most shielded of the aromatic carbons.

Predicted ¹¹B NMR Data

¹¹B NMR is a valuable tool for studying boron-containing compounds. The chemical shift of the boron atom is sensitive to its coordination number and the substituents attached to it.

| Nucleus | Predicted Chemical Shift (δ, ppm) |

| ¹¹B | 28 - 33 |

Causality behind Predictions:

-

For tricoordinate boronic acids, the ¹¹B chemical shift typically appears in the range of +18 to +35 ppm relative to BF₃·OEt₂.[1] The electronic environment of the pyridine ring is expected to place the chemical shift of this compound in the predicted range.

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for NMR data acquisition and processing.

-

Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Tune and shim the probe to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon signals. For ¹¹B NMR, use a proton-decoupled pulse program with a spectral width appropriate for boronic acids.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectra, and applying a baseline correction. Reference the ¹H and ¹³C spectra to the residual solvent peak. Reference the ¹¹B spectrum to an external standard (BF₃·OEt₂ at 0 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=N, C=C, B-O, and C-Cl bonds.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (boronic acid and water) | 3200 - 3600 | Strong, Broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C=N and C=C stretch (pyridine ring) | 1550 - 1650 | Medium-Strong |

| B-O stretch | 1300 - 1400 | Strong |

| C-Cl stretch | 700 - 800 | Medium-Strong |

Causality behind Predictions:

-

O-H Stretch: The presence of both the boronic acid hydroxyl groups and the water of hydration will result in a very broad and intense absorption band in the high-frequency region of the spectrum due to extensive hydrogen bonding.[2]

-

Aromatic C-H Stretch: These vibrations typically appear just above 3000 cm⁻¹.[2]

-

Pyridine Ring Stretches: The C=N and C=C stretching vibrations of the pyridine ring will give rise to a series of bands in the 1550-1650 cm⁻¹ region.

-

B-O Stretch: The boron-oxygen single bond stretch is a characteristic and strong absorption for boronic acids.

-

C-Cl Stretch: The carbon-chlorine stretching vibration is expected in the fingerprint region.

Experimental Protocol for IR Data Acquisition (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the solid this compound onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound.

Predicted Mass Spectrometry Data

For this compound (C₅H₅BClNO₂·H₂O, Molecular Weight: 175.37 g/mol ), electrospray ionization (ESI) is a suitable technique. The predicted mass spectrum would show the molecular ion and characteristic fragment ions. The presence of chlorine will result in a characteristic isotopic pattern for chlorine-containing ions (³⁵Cl/³⁷Cl ratio of approximately 3:1).

| m/z (Predicted) | Ion | Notes |

| 158/160 | [M+H]⁺ (anhydrous) | Protonated molecule of the anhydrous form. Isotopic pattern for one chlorine atom. |

| 140/142 | [M+H - H₂O]⁺ (anhydrous) | Loss of water from the protonated anhydrous molecule. |

| 114/116 | [M+H - B(OH)₂]⁺ (anhydrous) | Loss of the boronic acid group. |

Causality behind Predictions:

-

Dehydration: In the mass spectrometer, the hydrate is likely to lose its water molecule readily. Therefore, the observed molecular ion will likely correspond to the anhydrous form.

-

Fragmentation: Common fragmentation pathways for boronic acids include the loss of water and the loss of the entire boronic acid group.

Experimental Protocol for MS Data Acquisition (ESI)

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: Infuse the sample solution into the ESI source of the mass spectrometer. Optimize the source parameters (e.g., capillary voltage, gas flow rates, temperature) to achieve a stable signal.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over an appropriate m/z range.

-

Data Analysis: Analyze the resulting spectrum for the molecular ion and characteristic fragment ions, paying attention to the isotopic patterns.

Conclusion

References

Methodological & Application

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 3-Chloro-4-pyridineboronic Acid Hydrate

Abstract: Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[1][2] Within the vast arsenal of building blocks for these transformations, pyridine-containing reagents are of paramount importance due to the prevalence of the pyridine motif in pharmaceuticals, agrochemicals, and advanced materials.[3][4] This guide focuses on a particularly versatile reagent: 3-Chloro-4-pyridineboronic acid hydrate. Its unique bifunctional nature, possessing both a reactive boronic acid for initial coupling and a chloro-substituent for subsequent functionalization, makes it an invaluable tool for constructing complex molecular architectures.[5] This document provides an in-depth exploration of its application in Suzuki-Miyaura coupling, including detailed, field-proven protocols, mechanistic insights, and expert troubleshooting advice tailored for researchers, scientists, and drug development professionals.

The Reagent: Understanding this compound

This compound is a stable, crystalline solid that serves as a key intermediate in organic synthesis. The strategic placement of the boronic acid group at the 4-position and a chlorine atom at the 3-position allows for selective, sequential cross-coupling reactions.

1.1. Chemical Properties & Handling

| Property | Value |

| Chemical Formula | C₅H₅BClNO₂ · xH₂O |

| CAS Number | 1256355-22-2 |

| Molecular Weight | 173.36 (anhydrous) |

| Appearance | Off-white to light yellow solid |

| Purity | Typically ≥95% |

| Storage | Store long-term in a cool, dry place.[6] |

1.2. Safety & Handling

This compound should be handled by technically qualified personnel in a well-ventilated fume hood.[6] It is classified as an irritant.

Globally Harmonized System (GHS) Information: [6][7][8]

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

The Core Mechanism: The Palladium Catalytic Cycle

The power of palladium-catalyzed cross-coupling lies in a reliable and well-understood catalytic cycle.[1][9] The active catalyst is a coordinatively unsaturated Pd(0) species, which orchestrates the coupling of two organic fragments through a sequence of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[10][11]

digraph "Palladium_Catalytic_Cycle" {

graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12, rankdir="TB", splines=ortho, nodesep=0.6, ranksep=0.8];

node [shape=box, style="filled", fontname="Arial", fontsize=11, fixedsize=true, width=2.2, height=0.7];

edge [fontname="Arial", fontsize=10, color="#202124"];

// Nodes

pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

ox_add [label="Oxidative Addition\n(R¹-X)", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"];

pd_intermediate [label="R¹-Pd(II)L₂-X\n(Organopalladium Intermediate)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

transmetal [label="Transmetalation\n(R²-M)", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"];

pd_intermediate2 [label="R¹-Pd(II)L₂-R²", fillcolor="#FBBC05", fontcolor="#202124"];

red_elim [label="Reductive Elimination", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"];

product [label="R¹-R²\n(Coupled Product)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF", style="filled,rounded"];

// Edges

pd0 -> ox_add [dir=none];

ox_add -> pd_intermediate;

pd_intermediate -> transmetal [dir=none];

transmetal -> pd_intermediate2;

pd_intermediate2 -> red_elim [dir=none];

red_elim -> product;

pd_intermediate2 -> pd0 [label=" Regenerates\n Catalyst", style=dashed, arrowhead=normal];

// Invisible nodes for layout

{rank=same; ox_add; transmetal; red_elim;}

}

Figure 2: Standard workflow for a Suzuki-Miyaura cross-coupling experiment.

3.3. Detailed Step-by-Step Protocol

This protocol describes the coupling of an aryl bromide (1.0 mmol scale) with this compound.

Materials & Reagents Table